molecular formula C6H10ClNO2S B1524735 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1248803-37-3

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No.: B1524735
CAS No.: 1248803-37-3
M. Wt: 195.67 g/mol
InChI Key: JTJDUIZFCHPANH-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO2S. It is a bicyclic compound featuring a nitrogen atom within the ring structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-azabicyclo[2.2.1]heptane with chlorosulfonic acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various types of reactions, including:

  • Oxidation: It can be oxidized to form sulfonyl chlorides.

  • Reduction: Reduction reactions can convert it to other derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding.

  • Medicine: It is explored for its potential in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, influencing biochemical pathways.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:

  • Bicyclo[2.2.1]heptane-2-sulfonyl chloride: Lacks the nitrogen atom.

  • 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride.

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Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJDUIZFCHPANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248803-37-3
Record name 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 3
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 4
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 5
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 6
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

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